![molecular formula C16H12O B1655197 3-(2-Naphthyl)phenol CAS No. 33104-32-4](/img/structure/B1655197.png)
3-(2-Naphthyl)phenol
Overview
Description
3-(2-Naphthyl)phenol is a derivative of phenol and naphthol, which are both important organic compounds. Phenol is an antiseptic and disinfectant, active against a wide range of microorganisms . Naphthol, on the other hand, is a crystalline solid derived from naphthalene, used to make antiseptics and dyes . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
Synthesis Analysis
The synthesis of 3-(2-Naphthyl)phenol can be achieved through various methods. One such method involves the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate . Another method involves the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . The synthesis process can be influenced by factors such as the presence of activating and deactivating substituents .
Molecular Structure Analysis
The molecular structure of 3-(2-Naphthyl)phenol is characterized by the presence of a phenol group and a naphthol group. The presence of these groups allows for a broad range of chemical additions, enhancing its reactivity . The structure also includes multiple reactive sites, including the C-1 position, phenolic oxygen, and C-3 position .
Chemical Reactions Analysis
Phenols, including 3-(2-Naphthyl)phenol, are very reactive towards electrophilic aromatic substitution . The electron-rich aromatic framework of 2-naphthol allows it to be utilized in several kinds of organic reactions . These reactions can lead to the formation of several organic molecules with potent biological properties .
Physical And Chemical Properties Analysis
Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The boiling point of phenols increases with an increase in the number of carbon atoms .
Scientific Research Applications
Synthetic Chemistry Applications
- Development of Protective Groups : 2-Naphthylmethoxymethyl (NAPOM) was developed for the protection of various hydroxy groups, including phenolic hydroxy and carboxy groups, under extremely mild conditions. This highlights the compound's utility in complex organic syntheses, where selective protection and deprotection are crucial (Sato et al., 2015).
- Electrocatalysis : The electrocatalytic reduction of arylethyl chlorides, including those derived from 2-naphthyl, has been explored for the synthesis of anti-inflammatory drugs. This research underscores the role of 3-(2-Naphthyl)phenol derivatives in developing new electrochemical synthesis methods (Isse et al., 2005).
Materials Science and Catalysis
- Oxidative C-C Coupling Reactions : Iron(III) chloride has been used in oxidative C-C couplings of arenes, including phenol derivatives and naphthols. This approach is significant for creating complex molecular arrays and polymers, showcasing the application of 3-(2-Naphthyl)phenol derivatives in polymer chemistry (Sarhan & Bolm, 2009).
- Environmental Remediation Technologies : The adsorption characteristics of ionizable aromatic compounds, including 1-naphthol and phenol, on carbon nanotubes were studied, demonstrating the potential of these materials in removing hazardous compounds from water, thereby highlighting an indirect application of 3-(2-Naphthyl)phenol derivatives in environmental cleanup efforts (Sheng et al., 2010).
Environmental Science
- Bioremediation Monitoring : The development of catechol 2,3-dioxygenase-specific primers for competitive quantitative PCR enables the monitoring of bioremediation by detecting and quantifying bacteria capable of degrading phenol, naphthalene, and biphenyl. This research illustrates the importance of 3-(2-Naphthyl)phenol derivatives in understanding and enhancing bioremediation processes (Mesarch et al., 2000).
Mechanism of Action
The mechanism of action of phenol, a component of 3-(2-Naphthyl)phenol, involves its potent proteolytic activity. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Phenol, a component of 3-(2-Naphthyl)phenol, is considered hazardous. It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed or inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Future Directions
The future directions for the study and application of 3-(2-Naphthyl)phenol could involve further exploration of its excited-state proton transfer processes and the formation mechanism of quinone methide . Additionally, the development of new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles could be a promising direction .
properties
IUPAC Name |
3-naphthalen-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDQJXSIUCYJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487649 | |
Record name | 3-(2-naphthyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33104-32-4 | |
Record name | 3-(2-naphthyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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